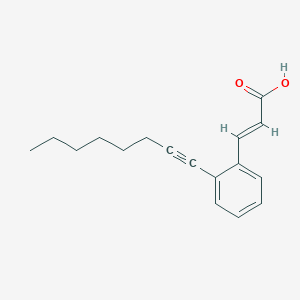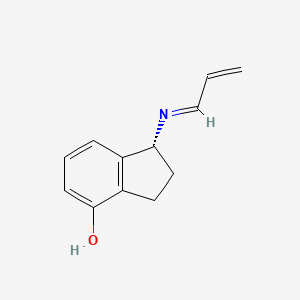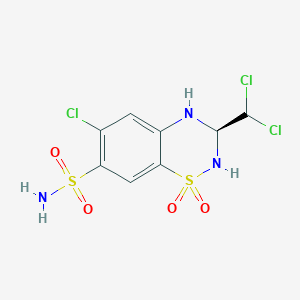![molecular formula C16H14N2O4S2 B10756326 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide](/img/structure/B10756326.png)
4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiazole ring, a furan ring, and a sulfonamide group, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Furan Ring Introduction: The furan ring is introduced via a condensation reaction with an aldehyde derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce hydroxylated thiazole compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is studied for its potential bioactivity. Compounds containing thiazole and furan rings are often investigated for their antimicrobial and anticancer properties.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The thiazole and furan rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition in biological systems.
相似化合物的比较
Similar Compounds
- 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential bioactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H14N2O4S2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(NZ)-4-methyl-N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O4S2/c1-10-3-7-13(8-4-10)24(20,21)18-16-17-15(19)14(23-16)9-12-6-5-11(2)22-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
InChI 键 |
MXAPQGDBWFYKKX-NTEUORMPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C\C3=CC=C(O3)C)/S2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole](/img/structure/B10756243.png)
![N-[(2S,4S,6R)-2-(Dihydroxymethyl)-4-hydroxy-3,3-dimethyl-7-oxo-4lambda~4~-thia-1-azabicyclo[3.2.0]hept-6-YL]-2-phenylacetamide](/img/structure/B10756251.png)
![4-{[4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-YL]amino}benzamide](/img/structure/B10756254.png)
![1-[2-Hydroxy-3-(4-cyclohexyl-phenoxy)-propyl]-4-(2-pyridyl)-piperazine](/img/structure/B10756262.png)

![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10756271.png)

![S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B10756279.png)
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B10756288.png)

![sodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B10756301.png)

![Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate](/img/structure/B10756315.png)
![(NZ)-N-[5-(1-piperidin-4-yl-3-pyridin-4-ylpyrazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B10756318.png)
